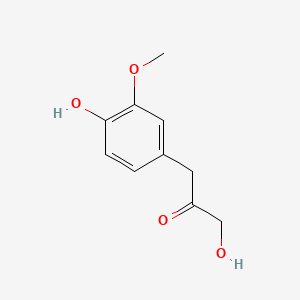
2-Propanone, 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-
Vue d'ensemble
Description
“2-Propanone, 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-” is a chemical compound with the formula C10H12O4 and a molecular weight of 196.1999 . It is also known by other names such as 1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one and 1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)acetone . This compound is a derivative of Guaiacol, a precursor to various flavorants, such as eugenol and vanillin . It is often found in wine that has been aged in wood barrels, contributing to the wine’s flavor profile .
Molecular Structure Analysis
The molecular structure of “2-Propanone, 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C10H12O3/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6,12H,5H2,1-2H3 .
Applications De Recherche Scientifique
Mast Cell Stabilization
This compound has been used in the synthesis of derivatives that act as mast cell stabilizers . Mast cells play a crucial role in diseases like allergy, eczema, anaphylactic shock, and mastocytosis. The derivatives of this compound have shown significant mast cell stabilization activity, which could be beneficial in the treatment of these conditions .
Antidiabetic Properties
The compound has been suggested to have antidiabetic properties . This could potentially be used in the treatment and management of diabetes, a condition that affects millions of people worldwide .
Anticancer Activities
The compound has also been associated with anticancer activities . This suggests that it could potentially be used in the development of new treatments for various types of cancer .
Cognitive Function Improvement
Studies have suggested that this compound could contribute to the improvement of cognitive function . This could potentially be used in the treatment of cognitive disorders or in enhancing cognitive performance .
Enhancing Physical Strength
Research has shown that administration of this compound significantly enhanced absolute grip strength . This suggests potential applications in physical therapy and rehabilitation, or in improving athletic performance .
Reducing Blood Urea Nitrogen Levels
Low-dose administration of this compound has been found to decrease the plasma level of blood urea nitrogen after exercise . This could potentially be used in managing kidney function and health, as blood urea nitrogen levels are often used as an indicator of kidney function .
Mécanisme D'action
Target of Action
It has been suggested that the compound may have the ability to interact with scfa receptors, such as propionic acid .
Mode of Action
It is known to have anti-inflammatory, dermatological, and anti-allergic activities
Biochemical Pathways
It has been suggested that it may affect the camp levels in cells , which could imply an influence on pathways involving cAMP, such as the G protein-coupled receptor signaling pathway.
Result of Action
It has been suggested that it may have anti-inflammatory, dermatological, and anti-allergic effects .
Action Environment
It is known that the compound is a volatile aromatic compound released from hard woods and is often found in wine that has been aged in wood barrels, contributing to the wine’s flavor profile .
Propriétés
IUPAC Name |
1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10-5-7(2-3-9(10)13)4-8(12)6-11/h2-3,5,11,13H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQGINGXEBQJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342993 | |
| Record name | 2-Propanone, 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanone, 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)- | |
CAS RN |
4899-74-5 | |
| Record name | 2-Propanone, 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



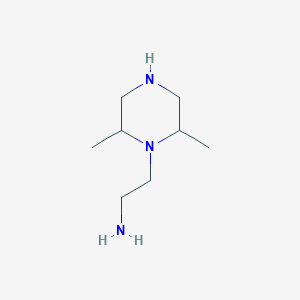
![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)

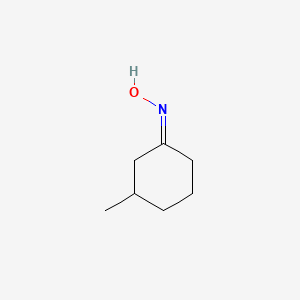
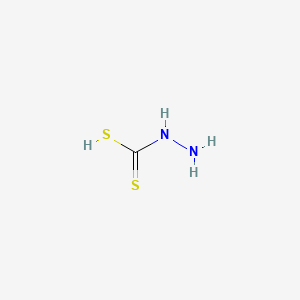
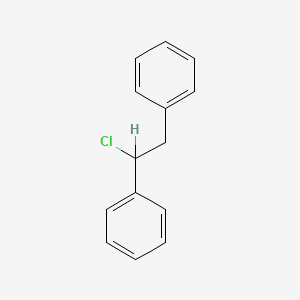
![2-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3052868.png)
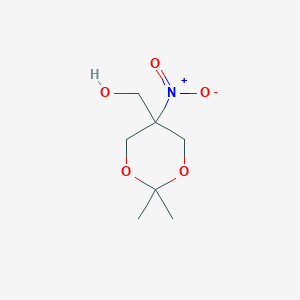

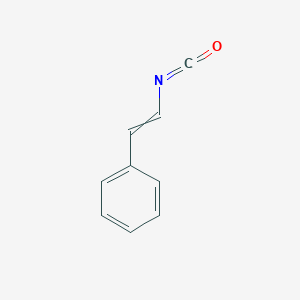
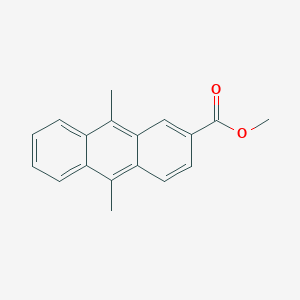

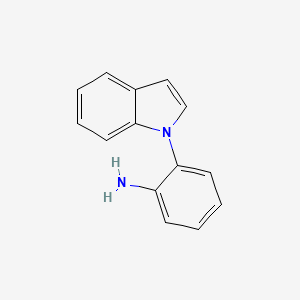
![Furo[3,4-c]pyridin-1(3H)-one](/img/structure/B3052880.png)